![molecular formula C21H23N3O B5612865 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B5612865.png)
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a pentan-3-yl group and an ethanone moiety, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form quinazolin-4-one, which is then further functionalized. The introduction of the pentan-3-yl group can be achieved through alkylation reactions using appropriate alkyl halides under basic conditions. The final step involves the coupling of the quinazoline derivative with 3-aminoacetophenone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone moiety can yield carboxylic acids, while reduction of the quinazoline core can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. This compound could be explored for its potential therapeutic effects in these areas.
Industry: The compound’s chemical properties make it suitable for use in the development of new pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia by blocking alpha-1 adrenergic receptors.
Uniqueness
1-(3-{[2-(PENTAN-3-YL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its pentan-3-yl group and ethanone moiety provide additional sites for chemical modification, allowing for the development of new derivatives with potentially improved therapeutic properties.
特性
IUPAC Name |
1-[3-[(2-pentan-3-ylquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-15(5-2)20-23-19-12-7-6-11-18(19)21(24-20)22-17-10-8-9-16(13-17)14(3)25/h6-13,15H,4-5H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGFUQQKJNSKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
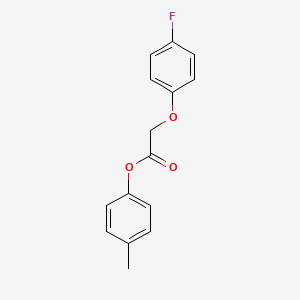
![N-(4-chlorophenyl)-N-[1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B5612792.png)

![6-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5612809.png)
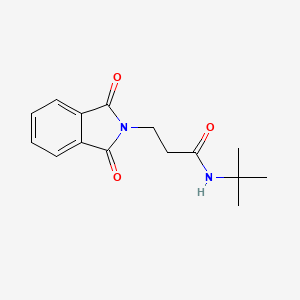
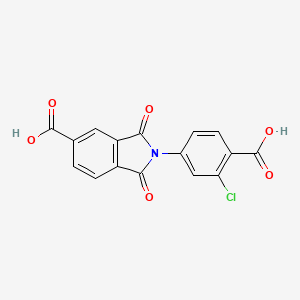
![2-Tert-butyl-5-{[(2,5-dimethylphenyl)amino]methylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5612840.png)
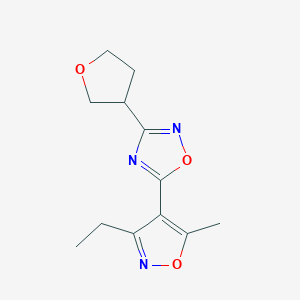
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5612875.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3,5-dihydroxybenzamide](/img/structure/B5612878.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5612886.png)
![N-[2,2,2-trichloro-1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5612894.png)
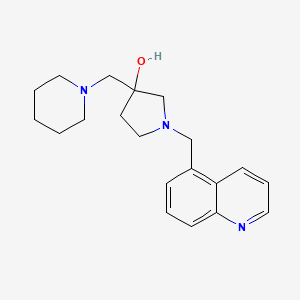
![5-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5612907.png)
